molecular formula C14H11NO2 B8759476 2-Nitro-9,10-dihydrophenanthrene CAS No. 5329-87-3

2-Nitro-9,10-dihydrophenanthrene

Cat. No.: B8759476
CAS No.: 5329-87-3
M. Wt: 225.24 g/mol
InChI Key: IMIZVPSPWHGFCM-UHFFFAOYSA-N
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Description

2-Nitro-9,10-dihydrophenanthrene (C₁₄H₁₁NO₂; CAS 5329-87-3) is a nitro-substituted derivative of 9,10-dihydrophenanthrene, characterized by a partially saturated phenanthrene backbone and a nitro (-NO₂) group at the C-2 position. Key physicochemical properties include:

  • Molecular weight: 225.24 g/mol
  • Density: 1.266 g/cm³
  • Boiling point: 384.6°C
  • LogP: 3.88 (indicating moderate lipophilicity)
  • Polar surface area (PSA): 45.82 Ų (suggesting moderate polarity due to the nitro group).

This compound is utilized as an intermediate in organic synthesis and pharmaceutical research, though its direct biological activities remain less explored compared to hydroxylated or methoxylated analogues.

Scientific Research Applications

Medicinal Chemistry

a. Anti-Cancer Properties
Research indicates that derivatives of 9,10-dihydrophenanthrene, including 2-nitro-9,10-dihydrophenanthrene, exhibit anti-cancer properties. The mechanism involves interaction with DNA, leading to cytotoxic effects in cancer cells. Specifically, studies have shown that these compounds can form adducts with DNA, disrupting normal cellular processes and inhibiting replication .

b. Liver Injury Treatment
A recent patent highlights the use of 9,10-dihydrophenanthrene compounds for protecting against liver injury. These compounds demonstrate anti-inflammatory and antioxidant properties, making them suitable for treating conditions such as hepatitis and liver fibrosis . The protective effects against hepatocyte damage caused by hydrophobic bile acids have been documented, suggesting a therapeutic role in cholestatic liver diseases .

c. SARS-CoV-2 Inhibition
this compound derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. Among tested derivatives, specific compounds displayed potent inhibition with IC50 values ranging from 1.55 to 1.81 μM. This positions them as promising candidates for developing antiviral therapies against COVID-19 .

Material Science

a. Organic Synthesis Intermediate
In the realm of organic synthesis, this compound serves as an intermediate for creating more complex molecules. Its unique structure allows for various substitution reactions that are beneficial in synthesizing novel compounds with tailored properties .

b. Fluorescent Probes
Recent advancements have explored the use of nitroaromatic compounds as fluorescent probes for imaging applications, particularly in hypoxic tumors. The incorporation of nitro groups enhances the fluorescent properties of these probes upon selective reduction by specific enzymes . This application could lead to significant developments in cancer diagnostics.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnti-cancer agentInteracts with DNA; cytotoxic effects observed
Liver injury treatmentAnti-inflammatory and antioxidant properties
SARS-CoV-2 inhibitionPotent inhibitors of viral protease; IC50: 1.55-1.81 μM
Material ScienceOrganic synthesis intermediateUseful for developing complex molecules
Fluorescent probes for imaging hypoxic tumorsEnhanced fluorescence upon enzyme reduction

Case Studies

Case Study 1: Liver Injury Protection
A study investigated the effects of 9,10-dihydrophenanthrene derivatives on liver inflammation and lipid peroxidation in mouse models subjected to ischemia-reperfusion injury. Results indicated significant reductions in serum inflammatory markers and improved histopathological scores compared to control groups .

Case Study 2: SARS-CoV-2 Inhibition Mechanism
An investigation into the structure-activity relationship (SAR) of various 9,10-dihydrophenanthrene derivatives revealed that modifications at specific positions enhanced inhibitory activity against SARS-CoV-2 protease. Molecular docking simulations provided insights into binding modes that could inform future drug design efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nitro-9,10-dihydrophenanthrene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nitro-functionalization of 9,10-dihydrophenanthrene. A palladium-assisted 6π electrocyclic reaction followed by formaldehyde elimination has been reported as a rapid method . Optimization includes controlling temperature (80–120°C) and using catalytic Pd(OAc)₂. For nitration, mixed HNO₃/H₂SO₄ systems under ice-cooled conditions minimize over-oxidation. Purification often involves column chromatography with hexane/ethyl acetate gradients.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming hydrogenation at C9–C10 (δ 2.5–3.5 ppm for methylene protons) and nitro-group placement (deshielded aromatic protons at δ 8.0–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular ion peaks (e.g., m/z 253.0742 for C₁₄H₁₁NO₂) .
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization .

Q. How does the nitro group influence the stability of 9,10-dihydrophenanthrene under varying pH and light conditions?

The nitro group increases electron-withdrawing effects, reducing photodegradation compared to non-nitrated analogs. Stability studies in ethanol/water mixtures show <5% decomposition at pH 7–9 after 72 hours. However, acidic conditions (pH < 3) promote nitro-group reduction to amine derivatives, requiring inert storage (argon, dark vials) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in palladium-assisted vs. classical nitration methods?

Palladium-mediated reactions (70–85% yields) proceed via a 6π electrocyclic transition state, avoiding intermediate byproducts. Classical nitration (40–50% yields) often forms di-nitrated isomers due to electrophilic aromatic substitution’s regioselectivity limitations. Computational studies (DFT) suggest steric hindrance at C2 directs nitro-group placement in Pd-assisted routes .

Q. How can researchers resolve discrepancies in NMR data for dihydrophenanthrene derivatives across studies?

Variations arise from solvent effects (CDCl₃ vs. DMSO-d₆) and hydrogenation levels. For example, 9,10-dihydro vs. partially oxidized analogs show distinct splitting patterns. Standardizing solvent systems and spiking with authentic samples (e.g., 9,10-phenanthrenedione) aids peak assignment .

Q. What role does this compound play in modulating antiproliferative activity in natural product analogs?

Dihydrophenanthrenes from Juncus spp. exhibit antiproliferative effects via intercalation or topoisomerase inhibition. Nitration enhances lipophilicity, improving cell membrane penetration. In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 12–18 µM, comparable to juncusol derivatives. Structure-activity relationships (SAR) suggest nitro positioning at C2 optimizes activity .

Q. What strategies mitigate purification challenges during large-scale synthesis?

  • Recrystallization : Use toluene/hexane (1:3) to isolate nitro-dihydrophenanthrene from di-nitrated impurities.
  • HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve regioisomers.
  • Catalytic Hydrogenation : Post-synthesis Pd/C treatment reduces nitro to amine for easier separation .

Q. Data Contradiction Analysis

Q. Why do mass spectrometry and elemental analysis sometimes conflict for nitro-dihydrophenanthrene derivatives?

Discrepancies arise from isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs) or incomplete combustion during elemental analysis. HRMS with <3 ppm error resolves ambiguities, while CHNS analysis should be repeated under oxygen-rich conditions .

Q. Methodological Recommendations

  • Synthesis : Prioritize Pd-assisted routes for regioselectivity .
  • Characterization : Combine 2D NMR (COSY, HSQC) with HRMS for unambiguous assignment .
  • Bioactivity Testing : Use cisplatin as a positive control in antiproliferative assays .

Comparison with Similar Compounds

Comparison with Structural Analogues

9,10-Dihydrophenanthrene Derivatives with Hydroxyl/Methoxy Substituents

Juncusol (Compound 5 in )

  • Structure : 7-Hydroxy-1-methyl-2-methoxy-5-vinyl-9,10-dihydrophenanthrene
  • Bioactivity : Exhibits significant antiviral activity against HSV-2 (IC₅₀ < 10 μM) and antiproliferative effects on HeLa cervical cancer cells.
  • Key feature : The combination of hydroxyl, methoxy, and vinyl groups enhances interaction with viral or cellular targets.

2-Methoxy-4,7-Dihydroxy-9,10-Dihydrophenanthrene (Compound 3 in )

  • Structure : Substituted at C-2 (methoxy), C-4, and C-7 (hydroxyl).

7-Hydroxy-2,4-Dimethoxy-9,10-Dihydrophenanthrene (Compound 1 in )

  • Structure : Methoxy groups at C-2 and C-4; hydroxyl at C-5.

Structural-Activity Relationship (SAR) :

  • Hydroxyl groups improve water solubility and hydrogen-bonding capacity, critical for target binding.
  • Methoxy groups increase lipophilicity (higher LogP) but may sterically hinder interactions.

Nitro-Substituted Analogues

2-Nitro-9,10-Phenanthrenedione ()

  • Structure : Fully aromatic phenanthrene backbone with a nitro group at C-2 and ketone groups at C-9 and C-10.
  • Properties : Higher polarity (PSA = 86.99 Ų) due to ketone groups, leading to reduced LogP (2.12) compared to 2-nitro-9,10-dihydrophenanthrene.
  • Applications : Used in redox-active materials and as a precursor for synthesizing heterocyclic compounds.

9-Nitrophenanthrene ()

  • Structure : Fully aromatic phenanthrene with a nitro group at C-7.
  • Properties : Higher thermal stability (boiling point > 400°C) and environmental persistence, making it a standard in environmental pollutant analysis.

SAR :

  • Nitro groups at different positions (C-2 vs. C-9) alter electronic distribution, affecting reactivity and interaction with biological targets.

Dimeric and Spiro-Fused Derivatives

Compressin B (Compound 2 in )

  • Structure: Dimer of juncusol monomers linked via C-3 atoms.
  • Bioactivity: Enhanced antiproliferative activity compared to monomers, likely due to increased molecular rigidity and multivalent interactions.

Spiro(dibenzocycloheptatriene)-Fused Derivatives ()

  • Structure : Spiro-conjugated systems with extended π-networks.
  • Properties : Exceptional stability and fluorescence properties, exploited in materials science.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight LogP PSA (Ų) Boiling Point (°C) Bioactivity Highlights
This compound C₁₄H₁₁NO₂ 225.24 3.88 45.82 384.6 Intermediate in synthesis
Juncusol C₁₇H₁₈O₃ 270.32 3.12 66.76 N/A Antiviral (HSV-2 IC₅₀ < 10 μM)
9-Nitrophenanthrene C₁₄H₉NO₂ 223.22 4.05 68.28 >400 Environmental pollutant standard
2-Nitro-9,10-phenanthrenedione C₁₄H₇NO₄ 253.21 2.12 86.99 N/A Redox-active material

Properties

CAS No.

5329-87-3

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-nitro-9,10-dihydrophenanthrene

InChI

InChI=1S/C14H11NO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2

InChI Key

IMIZVPSPWHGFCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, 300 g of 9,10-dihydrophenanthrene were dissolved in 2 L of acetic acid, and then 450 mL of fuming nitric acid (d=1.50) were dropped to the mixture. The reaction solution was stirred at room temperature for 7 hours. The reaction solution was poured into 5 L of water, and then the precipitated crystal was separated by filtration and recovered. The resultant crystal was washed with water and methanol, and was then dried under reduced pressure. Thus, 280 g of an orange crystal were obtained (in 74% yield).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
reactant
Reaction Step Three
Yield
74%

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